N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0994135
InChI: InChI=1S/C26H26ClN3O3/c1-19-17-21(27)7-12-24(19)33-18-25(31)28-22-8-10-23(11-9-22)29-13-15-30(16-14-29)26(32)20-5-3-2-4-6-20/h2-12,17H,13-16,18H2,1H3,(H,28,31)
SMILES: CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4
Molecular Formula: C26H26ClN3O3
Molecular Weight: 464 g/mol

N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide

CAS No.:

Cat. No.: VC0994135

Molecular Formula: C26H26ClN3O3

Molecular Weight: 464 g/mol

* For research use only. Not for human or veterinary use.

N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide -

Specification

Molecular Formula C26H26ClN3O3
Molecular Weight 464 g/mol
IUPAC Name N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide
Standard InChI InChI=1S/C26H26ClN3O3/c1-19-17-21(27)7-12-24(19)33-18-25(31)28-22-8-10-23(11-9-22)29-13-15-30(16-14-29)26(32)20-5-3-2-4-6-20/h2-12,17H,13-16,18H2,1H3,(H,28,31)
Standard InChI Key LLPSDLBOZDYJQX-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4
Canonical SMILES CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator